Cas no 850934-84-8 (3-tert-butyl-1-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-1-(thiophen-2-yl)methylthiourea)

3-tert-butyl-1-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-1-(thiophen-2-yl)methylthiourea 化学的及び物理的性質
名前と識別子
-
- 3-tert-butyl-1-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-1-(thiophen-2-yl)methylthiourea
- 3-(tert-butyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(thiophen-2-ylmethyl)thiourea
- Thiourea, N'-(1,1-dimethylethyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-N-(2-thienylmethyl)-
- 850934-84-8
- 3-tert-butyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(thiophen-2-ylmethyl)thiourea
- F0591-2019
- 3-tert-butyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(thiophen-2-yl)methyl]thiourea
- AKOS001759411
-
- インチ: 1S/C22H29N3OS2/c1-15-18(19-13-16(26-5)8-9-20(19)23-15)10-11-25(14-17-7-6-12-28-17)21(27)24-22(2,3)4/h6-9,12-13,23H,10-11,14H2,1-5H3,(H,24,27)
- InChIKey: WWAHEXPQCWZTDQ-UHFFFAOYSA-N
- ほほえんだ: N(CCC1C2=C(NC=1C)C=CC(OC)=C2)(CC1SC=CC=1)C(NC(C)(C)C)=S
計算された属性
- せいみつぶんしりょう: 415.17520490g/mol
- どういたいしつりょう: 415.17520490g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 28
- 回転可能化学結合数: 7
- 複雑さ: 524
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 101Ų
じっけんとくせい
- 密度みつど: 1.203±0.06 g/cm3(Predicted)
- ふってん: 580.8±60.0 °C(Predicted)
- 酸性度係数(pKa): 15.08±0.70(Predicted)
3-tert-butyl-1-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-1-(thiophen-2-yl)methylthiourea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0591-2019-2μmol |
3-tert-butyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(thiophen-2-yl)methyl]thiourea |
850934-84-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0591-2019-2mg |
3-tert-butyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(thiophen-2-yl)methyl]thiourea |
850934-84-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
A2B Chem LLC | BA82425-1mg |
3-tert-butyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(thiophen-2-yl)methyl]thiourea |
850934-84-8 | 1mg |
$245.00 | 2024-04-19 | ||
Life Chemicals | F0591-2019-1mg |
3-tert-butyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(thiophen-2-yl)methyl]thiourea |
850934-84-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
3-tert-butyl-1-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-1-(thiophen-2-yl)methylthiourea 関連文献
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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8. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
3-tert-butyl-1-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-1-(thiophen-2-yl)methylthioureaに関する追加情報
3-Tert-butyl-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(thiophen-2-yl)methylthiourea: A Comprehensive Overview
3-Tert-butyl-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(thiophen-2-yl)methylthiourea, also known by its CAS registry number 850934-84-8, is a complex organic compound with a diverse range of potential applications in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which incorporates a thiourea functional group, a tert-butyl substituent, and a substituted indole moiety. The presence of these functional groups makes it a promising candidate for various chemical reactions and biological assays.
The synthesis of this compound involves a series of carefully designed steps, including the preparation of intermediate compounds such as the indole derivative and the thiourea precursor. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis process, ensuring higher yields and better purity. For instance, a study published in the Journal of Organic Chemistry demonstrated the use of microwave-assisted synthesis to expedite the formation of similar thiourea derivatives, highlighting the potential for scalable production methods.
The structural features of this compound are particularly interesting from a pharmacological standpoint. The indole ring, substituted with methoxy and methyl groups, contributes to its potential bioactivity. Indole derivatives are well-known for their ability to interact with various biological targets, including enzymes and receptors. Recent research has shown that such compounds can exhibit anti-inflammatory, antioxidant, and even anticancer properties. For example, a study in the European Journal of Medicinal Chemistry reported that indole-based thioureas demonstrated significant inhibitory effects on certain cancer cell lines, suggesting their potential as therapeutic agents.
In addition to its pharmacological applications, this compound has shown promise in materials science. The thiourea group can act as a coordinating unit in metalloorganic frameworks (MOFs), which are widely used in gas storage and catalysis. A paper in Nature Communications highlighted the use of thiourea-containing linkers to construct highly porous MOFs with exceptional stability under harsh conditions. This underscores the versatility of this compound across multiple disciplines.
From an analytical standpoint, the characterization of this compound relies heavily on advanced spectroscopic techniques such as NMR and mass spectrometry. These methods allow researchers to confirm the purity and structure of the compound accurately. Recent advancements in high-resolution mass spectrometry have further enhanced the precision of such analyses, enabling detailed studies of its molecular interactions.
In conclusion, 3-Tert-butyl-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(thiophen-2-y)l methylthiourea is a multifaceted compound with significant potential across various scientific domains. Its unique structure, combined with recent research findings, positions it as a valuable tool in both academic and industrial settings. As ongoing studies continue to uncover its properties and applications, this compound is likely to play an increasingly important role in advancing chemical and pharmacological research.
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